

Application Notes and Protocols for Utilizing RTI-111 in Cocaine Addiction Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **RTI-111** (Dichloropane), a phenyltropane analog, as a pharmacological tool to investigate the mechanisms underlying cocaine addiction. This document outlines its binding profile, relevant experimental protocols, and the underlying neurobiological pathways.

Introduction to RTI-111

RTI-111, also known as dichloropane or O-401, is a potent monoamine transporter ligand that serves as a valuable tool in addiction research.[1] Structurally similar to cocaine, it primarily functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2][3] Its distinct pharmacological profile, characterized by a slower onset and longer duration of action compared to cocaine, makes it particularly useful for dissecting the neurobiological mechanisms of cocaine dependence and for the preclinical evaluation of potential therapeutic agents.[3][4]

Pharmacological Profile and Quantitative Data

RTI-111 exhibits high affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). A comprehensive understanding of its binding affinities in comparison to cocaine is crucial for experimental design and data interpretation.

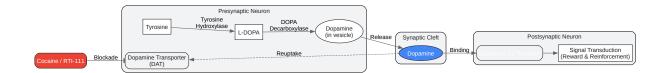


Compound	Transporter	Ki (nM)	Reference
RTI-111	DAT	1.3	[5]
NET	2.8	[5]	
SERT	16.5	[5]	_
Cocaine	DAT	108	[5]
NET	441	[5]	
SERT	115	[5]	_

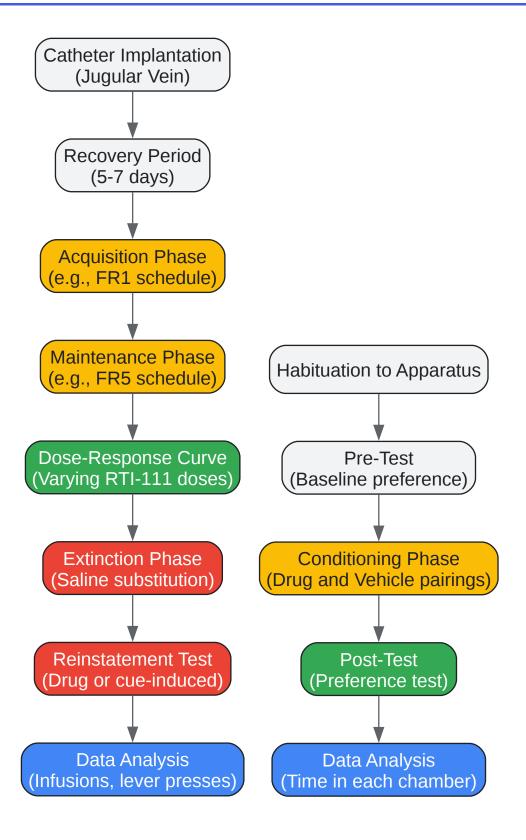
Signaling Pathways and Mechanisms of Action

Both **RTI-111** and cocaine exert their primary reinforcing effects by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in key brain regions of the reward pathway, such as the nucleus accumbens. This enhanced dopaminergic signaling is a critical neurobiological event underlying the rewarding and addictive properties of psychostimulants.

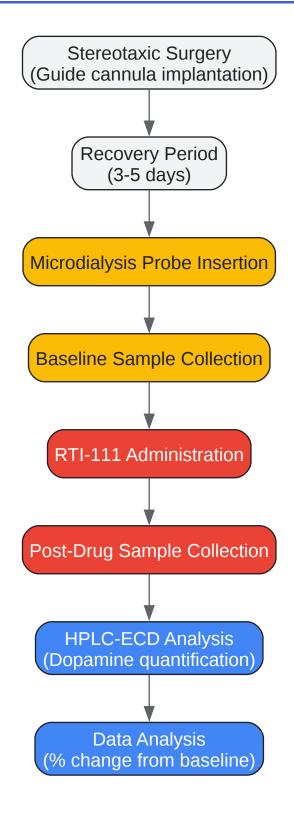












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